N-[3-(acetylamino)propyl]nicotinamide
Description
N-[3-(Acetylamino)propyl]nicotinamide is a nicotinamide derivative featuring a 3-(acetylamino)propyl substituent attached to the nitrogen atom of the nicotinamide moiety. This compound is likely utilized as an intermediate in medicinal chemistry for developing receptor-targeted agents, given the pharmacological relevance of nicotinamide derivatives in modulating enzymes and receptors such as melanin-concentrating hormone receptor 1 (MCHR1) .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-(3-acetamidopropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-9(15)13-6-3-7-14-11(16)10-4-2-5-12-8-10/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
NISNSPSSLFMXGY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCNC(=O)C1=CN=CC=C1 |
Canonical SMILES |
CC(=O)NCCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
SNAP-7941 and FE@SNAP
- Structure: SNAP-7941 contains a 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl group, while FE@SNAP incorporates a fluoroethyl modification. Both feature extended hydrophobic substituents compared to N-[3-(acetylamino)propyl]nicotinamide.
- Activity : SNAP-7941 is a potent MCHR1 antagonist (IC₅₀ ~10 nM), with FE@SNAP showing improved blood-brain barrier penetration due to fluorine’s lipophilicity-enhancing effects .
- Key Difference : The target compound lacks the piperidinyl-phenyl motif, likely reducing receptor affinity but improving synthetic accessibility.
Nicotinic Acid Derivatives
5-(3-Acetamidopropyl)-nicotinic Acid (6)
- Structure : The acetamidopropyl group is attached to the 5-position of nicotinic acid, contrasting with the nitrogen-bound substituent in the target compound.
- Synthesis: Synthesized via Sonogashira coupling followed by hydrogenation and saponification .
- Implication : Positional differences alter electronic properties and binding interactions, making 6 more acidic (carboxylic acid vs. amide).
5-(3-Aminopropyl)-nicotinic Acid (12)
- Structure : Replaces the acetyl group with a primary amine, increasing basicity.
- Application : Serves as a precursor for further functionalization, highlighting the target compound’s stability advantage (acetylated amine resists metabolic oxidation) .
Indole-Based Derivatives (13c, 13d, 13e)
- Structure: Feature fluorinated benzamide and indole cores with piperazinyl-acetylamino side chains.
Alkylamine-Substituted Analogs
N-[3-(Dimethylamino)propyl]acetamide
N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide
- Structure: Extends the alkyl chain with a dimethylamino-propylamino group, enhancing molecular weight (MW ~322 g/mol) and cationic character.
- Use Case : Likely explored for nucleic acid delivery or ion channel modulation due to polyamine-like structure .
Comparative Data Table
Key Research Findings
- Substituent Position : Nitrogen-bound groups (target compound) vs. ring-bound groups (compound 6) dramatically alter solubility and target engagement.
- Fluorine Effects: FE@SNAP’s fluoroethyl group enhances CNS penetration compared to non-fluorinated analogs .
- Metabolic Stability : Acetylation in the target compound reduces oxidative metabolism relative to primary amines (e.g., compound 12) .
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